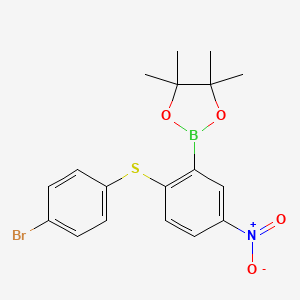

1-(3-Bromoquinolin-7-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .Molecular Structure Analysis

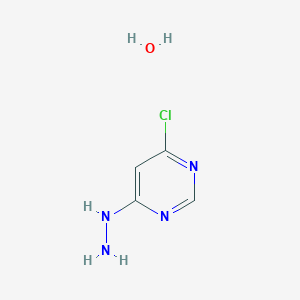

The molecular formula of 1-(3-Bromoquinolin-7-yl)ethanone is C11H8BrNO . The InChI code is 1S/C11H8BrNO/c1-7(14)8-2-3-9-4-10(12)6-13-11(9)5-8/h2-6H,1H3 .Physical And Chemical Properties Analysis

The molecular weight of 1-(3-Bromoquinolin-7-yl)ethanone is 250.09 . It is a solid at room temperature .科学的研究の応用

Synthesis and Cytotoxic Activity

Synthesis, Cytotoxic Activity, and Fluorescence Properties : A study described the synthesis of 3-hydroxyquinolin-4(1H)-one derivatives, focusing on their structure-activity relationships for cytotoxic derivatives. Selected compounds showed cytotoxic activity against various cancer cell lines, and their fluorescence properties were also analyzed (Kadrić et al., 2014).

Structural and Spectroscopic Characterizations

Synthesis, Crystal Structure, and DFT Computations : Another research focused on the synthesis and structural characterization of novel quinoline derivatives, employing spectroscopic techniques and density functional theory (DFT) computations to elucidate their structures (Murugavel et al., 2016).

Antituberculosis and Cytotoxicity Studies

Antituberculosis and Cytotoxicity : The synthesis of 3-heteroarylthioquinoline derivatives was reported, with some compounds showing significant activity against Mycobacterium tuberculosis. Their cytotoxic effects were evaluated, revealing minimal toxicity against mouse fibroblast cell lines (Chitra et al., 2011).

Antioxidant and Antidiabetic Potential

Antioxidant, CT-DNA Binding, and Molecular Docking Studies : Research on chloroquinoline derivatives indicated potential antioxidant and antidiabetic properties, with studies on CT-DNA binding interactions and molecular docking to explore their binding mechanisms and effects on glycogen phosphorylase, suggesting potential as antidiabetic agents (Murugavel et al., 2017).

VEGFR-II Inhibition in Cancer Therapy

VEGFR-II Inhibitors for Cancer Management : A study on the synthesis of 7-chloroquinolin-4-yl)piperazin-1-yl)ethanone derivatives showed that certain compounds exhibited high cytotoxicity against cancer cell lines, with one compound identified as a potent VEGFR-II inhibitor, highlighting its potential in cancer therapy (Aboul-Enein et al., 2017).

Safety and Hazards

The safety information available indicates that 1-(3-Bromoquinolin-7-yl)ethanone may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

特性

IUPAC Name |

1-(3-bromoquinolin-7-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO/c1-7(14)8-2-3-9-4-10(12)6-13-11(9)5-8/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFHLGAWAWNDJGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=NC=C(C=C2C=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromoquinolin-7-yl)ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B2825651.png)

![2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2825652.png)

![4-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-1-(oxan-4-yl)pyrrolidin-2-one](/img/structure/B2825656.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2825657.png)

![(E)-2-amino-3-{[(E)-(3-chlorophenyl)methylidene]amino}-2-butenedinitrile](/img/structure/B2825658.png)

![4-(2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B2825659.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2825662.png)

![3,4-dimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2825667.png)